molecular formula C9H8F3NO2 B2565695 2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine CAS No. 2201693-95-8

2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine

Cat. No.: B2565695
CAS No.: 2201693-95-8
M. Wt: 219.163
InChI Key: FLLRDPIJBVPVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine (CAS 2201693-95-8) is a high-value chemical intermediate with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 . This compound features a pyridine ring system substituted with a trifluoromethyl group at the 6-position and an oxetane moiety at the 2-position via an ether linkage. The incorporation of the trifluoromethyl group is a strategic design element in modern agrochemical and pharmaceutical research; this group is known to influence the biological activity, metabolic stability, and cell membrane permeability of lead compounds due to its strong electron-withdrawing nature and its impact on lipophilicity . Currently, over 20 agrochemicals and several pharmaceutical candidates containing the trifluoromethylpyridine (TFMP) moiety have been developed, underscoring the critical role of intermediates like this one in discovery chemistry . The oxetane ring is another valuable motif in medicinal chemistry, often used to improve the physicochemical properties of molecules. Together, these features make this compound a versatile building block for synthesizing novel active ingredients. It is exclusively for use in laboratory research and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(oxetan-3-yloxy)-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)7-2-1-3-8(13-7)15-6-4-14-5-6/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLRDPIJBVPVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with oxetan-3-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The compound's structure suggests potential applications in drug development, particularly targeting neurological disorders due to its interaction with nicotinic acetylcholine receptors. Preliminary studies indicate that derivatives of similar compounds exhibit anti-inflammatory and analgesic properties, which may extend to 2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine.

  • Case Study : Research on derivatives of nicotinic acid has shown promising results in modulating receptor activity, suggesting that this compound could be explored as a scaffold for new pharmacological agents targeting neurological conditions .

Agrochemical Applications

The trifluoromethylpyridine derivatives are known for their effectiveness in crop protection. The introduction of the oxetane moiety may enhance the selectivity and efficacy of these compounds against pests.

  • Case Study : Trifluoromethylpyridine derivatives have been successfully integrated into various agrochemical formulations, improving their biological activity and reducing toxicity to non-target organisms . The specific role of the oxetane group in enhancing these properties remains an area for further investigation.

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The oxetane group can participate in ring-opening reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name 2-Position Substituent Molecular Weight (g/mol) Key Properties/Applications
2-(4-Benzyl-3-ethoxy-pyrazol-1-yl)-6-(trifluoromethyl)pyridine Ethoxy-pyrazole 362.14 DHODH inhibitor; synthesized via nucleophilic substitution of 2-fluoro-6-(trifluoromethyl)pyridine
2-(Hex-5-ynyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine Hex-5-ynyl Not reported Synthetic intermediate; liquid form with 48% yield
2-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine Pyrrolidin-3-ylmethoxy 416.41 Complex substituent; potential pharmacological scaffold
Target Compound Oxetan-3-yloxy ~265.17 (estimated) Predicted enhanced solubility due to oxetane’s polarity

Key Observations :

  • Synthetic Routes : The fluoro precursor (2-fluoro-6-(trifluoromethyl)pyridine, CAS 94239-04-0 ) is critical for introducing substituents via nucleophilic aromatic substitution. For example, achieved 89% yield using 2-fluoro-6-(trifluoromethyl)pyridine with ethoxy-pyrazole under heating . The target compound could be synthesized similarly by replacing fluorine with oxetan-3-ol.
  • Solubility : Oxetane’s compact, polar structure likely enhances aqueous solubility compared to bulkier groups (e.g., pyrrolidin-3-ylmethoxy in ).

Role of the Trifluoromethyl Group at the 6-Position

The 6-trifluoromethyl group is a common feature in agrochemicals and pharmaceuticals, contributing to:

  • Metabolic Stability : Resistance to oxidative degradation due to strong C–F bonds.
  • Electron Effects : Withdraws electrons, modulating reactivity of the pyridine ring.

Comparable Compounds :

  • 5-(Bromomethyl)-2-(trifluoromethyl)pyridine (CAS 108274-33-5 ): Bromomethyl group at 5-position enables further functionalization; used as an intermediate in drug synthesis.
  • Imidazo[1,2-a]pyridine derivatives (e.g., CAS 724742-88-5 ): Trifluoromethyl groups enhance binding affinity in enzyme inhibition.

Physicochemical Properties

  • Molecular Weight : The target compound’s estimated MW (~265.17) is lower than analogs with complex substituents (e.g., 416.41 g/mol in ), favoring better bioavailability.
  • Stability : Oxetanes are generally stable under physiological conditions but may hydrolyze under strong acidic/basic conditions. In contrast, compounds with labile groups (e.g., esters in ) show lower stability.

Biological Activity

2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, while the oxetane moiety can influence metabolic stability and bioavailability. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine can be represented as follows:

C9H8F3NO\text{C}_9\text{H}_8\text{F}_3\text{N}\text{O}

This compound features a pyridine ring substituted with an oxetane group and a trifluoromethyl group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, studies have shown that similar pyridine derivatives possess significant inhibitory effects against various bacterial strains.

  • Case Study : A study on pyridine derivatives demonstrated that introducing a trifluoromethyl group increased the antimicrobial potency against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those of their non-fluorinated counterparts .
CompoundMIC (µg/mL)Target Bacteria
2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine4S. aureus
Similar pyridine derivative8E. faecalis

Anticancer Activity

The anticancer potential of 2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine has been explored in various studies. Compounds with similar structural features have shown promise in inhibiting cancer cell proliferation.

  • Research Findings : In vitro studies have indicated that pyridine derivatives can induce apoptosis in cancer cell lines such as SW480 (colon cancer) and PC3 (prostate cancer). The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins .
Cancer Cell LineIC50 (µM)Mechanism of Action
SW48012Induction of apoptosis
PC315Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory properties of 2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine are also noteworthy. Compounds containing pyridine rings are often investigated for their ability to modulate inflammatory pathways.

  • Experimental Data : Studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of 2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It could interact with specific receptors to influence signaling pathways related to inflammation and cell growth.
  • DNA Interaction : Potential binding to DNA or RNA may alter gene expression patterns, contributing to its anticancer effects.

Q & A

Q. What are the key synthetic strategies for introducing the oxetan-3-yloxy group into the pyridine ring of 2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine?

The synthesis typically involves nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling. For example:

  • Oxetane activation : The oxetan-3-ol is activated via tosylation or mesylation to form a leaving group (e.g., tosyl-oxetane), enabling nucleophilic displacement on a halogenated pyridine precursor .
  • Trifluoromethyl introduction : The trifluoromethyl group is often introduced early via direct fluorination (e.g., using CF₃Cu) or via halogen exchange (e.g., Cl → CF₃ using Ruppert-Prakash reagents) .
  • Coupling conditions : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may be employed if steric hindrance limits NAS efficiency .

Q. How can the electronic and steric effects of the oxetan-3-yloxy and trifluoromethyl groups be computationally modeled?

  • DFT calculations : Density Functional Theory (DFT) can predict the electron-withdrawing effects of the trifluoromethyl group and the steric bulk of the oxetane ring. Solvent effects are modeled using continuum solvation models (e.g., SMD) to assess polarity impacts .
  • Molecular electrostatic potential (MEP) maps : These visualize charge distribution, highlighting the oxetane oxygen’s lone pairs and the electron-deficient pyridine ring due to the -CF₃ group .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C/¹⁹F NMR confirm regiochemistry and purity. The oxetane protons resonate at δ ~4.5–5.0 ppm, while -CF₃ causes deshielding in adjacent protons .
  • LCMS/HPLC : High-resolution mass spectrometry (HRMS) verifies molecular weight, while HPLC (e.g., C18 columns) assesses purity. Retention times can correlate with lipophilicity .
  • X-ray crystallography : Resolves absolute configuration and bond angles, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do steric and electronic factors influence the compound’s reactivity in cross-coupling reactions?

  • Steric hindrance : The oxetane ring’s bulk may slow NAS or Suzuki-Miyaura coupling. Steric maps (e.g., using Tolman cone angles) guide catalyst selection (e.g., bulky ligands like XPhos enhance efficiency) .
  • Electron-deficient pyridine : The -CF₃ group activates the ring for electrophilic substitution but deactivates it for nucleophilic attacks. Hammett constants (σₘ) quantify electronic effects .

Q. What methodologies resolve contradictions in reported biological activities (e.g., neuroprotection vs. cytotoxicity)?

  • Dose-response profiling : EC₅₀/IC₅₀ curves in primary neurons vs. cancer cells identify therapeutic windows. Contradictions may arise from assay conditions (e.g., serum concentration affecting bioavailability) .
  • Target deconvolution : Use CRISPR-Cas9 knockouts or photoaffinity labeling to confirm binding to mGluR2 versus off-target kinases .
  • Metabolite analysis : LC-MS/MS identifies oxidative metabolites (e.g., oxetane ring-opening products) that may contribute to cytotoxicity .

Q. How can SAR studies optimize the compound’s pharmacokinetic properties?

  • Oxetane modifications : Replace oxetane with azetidine or tetrahydrofuran to alter metabolic stability. LogP measurements and microsomal assays (human liver microsomes) quantify metabolic resistance .
  • Prodrug strategies : Phosphorylation of the pyridine nitrogen or esterification of the oxetane oxygen enhances solubility. In vivo PK/PD studies in rodents validate bioavailability improvements .

Q. What computational tools predict interactions with CNS targets like mGluR2?

  • Molecular docking (AutoDock Vina) : Models ligand-receptor binding using cryo-EM structures of mGluR2 (PDB: 6N4S). The oxetane oxygen may form hydrogen bonds with Thr168 .
  • MD simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.